molecular formula C10H15NO3 B6218314 tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate CAS No. 2751610-42-9

tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate

Cat. No.: B6218314
CAS No.: 2751610-42-9
M. Wt: 197.23 g/mol
InChI Key: MSZFVIKWKKQAFU-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate (IUPAC name) features a carbamate group with a tert-butyl protecting group, a methyl substituent, and a 4-oxobut-2-yn-1-yl chain. The presence of the alkyne (C≡C) and ketone (C=O) groups confers unique reactivity, making it valuable in synthetic chemistry, particularly for click chemistry (e.g., Huisgen cycloaddition) and drug intermediate synthesis.

Properties

CAS No.

2751610-42-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-oxobut-2-ynyl)carbamate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h8H,7H2,1-4H3

InChI Key

MSZFVIKWKKQAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#CC=O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(4-oxobut-2-yn-1-yl)amine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable adducts with key functional groups on the target molecules[4][4].

Comparison with Similar Compounds

tert-Butyl N-Methyl-N-(4-oxobutyl)carbamate

  • Structural Difference : The alkyne group in the target compound is replaced with a saturated butyl chain (C-C single bonds) .
  • Physicochemical Properties :
    • Reactivity : Lacks the alkyne’s reactivity, reducing utility in cycloaddition reactions.
    • Stability : Increased stability due to absence of strained triple bonds.
  • Applications : Used in peptide synthesis and as a stable intermediate in pharmaceuticals .

tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate

  • Structural Difference : Incorporates a cyclopropyl group and a methyl branch on the ketone-bearing chain .
  • Physicochemical Properties :
    • Steric Effects : Cyclopropane’s ring strain enhances reactivity in ring-opening reactions.
    • Solubility : Lower polarity compared to the alkyne-containing analog.
  • Applications: Potential in agrochemicals due to cyclopropane’s bioactivity .

tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate

  • Structural Difference: Features a bicyclic 2-oxabicyclo[2.1.1]hexane scaffold with an amino group .
  • Physicochemical Properties: Rigidity: Bicyclic structure enhances binding affinity in enzyme inhibition. Reactivity: Amino group enables nucleophilic reactions (e.g., amide bond formation).
  • Applications : Drug discovery targeting rigid receptor sites .

tert-Butyl N-(4-cyanooxan-4-yl)carbamate

  • Structural Difference: Contains a cyano (C≡N) group and a tetrahydropyran (oxane) ring .
  • Physicochemical Properties: Electron Effects: Cyano group increases electrophilicity. Solubility: Enhanced polarity due to the oxane ring.
  • Applications : Intermediate in CNS drug synthesis .

tert-Butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate

  • Structural Difference: Cyclopentene ring with an amino group and stereochemical specificity (R,R configuration) .
  • Physicochemical Properties :
    • Conformational Flexibility : Double bond allows for π-π interactions.
    • Chirality : Enantioselective synthesis applications.
  • Applications : Chiral building block for antiviral agents .

Data Table: Key Comparative Properties

Compound Key Structural Feature Reactivity Highlights Applications Reference
tert-Butyl N-Methyl-N-(4-oxobut-2-yn-1-yl)carbamate Alkyne + ketone Click chemistry, Huisgen cycloaddition Bioconjugation, drug intermediates
tert-Butyl N-Methyl-N-(4-oxobutyl)carbamate Saturated butyl chain Stable, peptide coupling Pharmaceuticals
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Cyclopropane + methyl branch Ring-opening reactions Agrochemicals
tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate Bicyclic scaffold + amino Enzyme inhibition Targeted drug design
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Cyano + oxane ring Electrophilic substitution CNS drug intermediates
tert-Butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate Cyclopentene + chiral centers Enantioselective synthesis Antiviral agents

Biological Activity

Tert-butyl N-methyl-N-(4-oxobut-2-yn-1-yl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

The molecular formula of this compound is C10H15NO3C_{10}H_{15}NO_3. The compound features a tert-butyl group, a methyl group, and a carbamate functional group attached to a 4-oxobut-2-ynyl moiety. Its structural representation can be summarized as follows:

PropertyValue
Molecular Formula C₁₀H₁₅NO₃
SMILES CC(C)(C)OC(=O)N(C)CC#CC=O
InChIKey MSZFVIKWKKQAFU-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The carbamate moiety allows for interactions with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modification of their activities. The alkyne component may facilitate click chemistry reactions, which are useful for conjugating this compound to biomolecules for further biological studies.

Biological Activity and Applications

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. For instance:

  • Neuroprotective Effects : Studies have shown that related carbamate compounds can act as β-secretase and acetylcholinesterase inhibitors, which are crucial in preventing amyloid beta peptide aggregation associated with Alzheimer's disease .
  • Anticancer Potential : Other derivatives have demonstrated efficacy in inducing regression in various cancer types, suggesting that similar mechanisms might be explored for this compound .

Study 1: Neuroprotective Mechanisms

A study investigating the neuroprotective effects of related compounds reported moderate protective effects against Aβ 1-42-induced astrocyte cell death. The results indicated a reduction in TNF-α levels and free radicals in cell cultures treated with these compounds, highlighting their potential therapeutic applications in neurodegenerative diseases .

Study 2: Anticancer Activity

Another investigation into structurally similar compounds revealed promising results in inhibiting tumor growth in vivo. The study emphasized the role of the carbamate moiety in facilitating interactions with cellular targets, leading to significant anticancer effects .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityKey Findings
Tert-butyl N-methyl-N-(4-hydroxyphenyl)carbamateNeuroprotectiveInhibits Aβ aggregation; reduces oxidative stress
Tert-butyl methyl(2-(methylamino)ethyl)carbamateAnticancerInduces regression in various cancer models
Tert-butyl N-methyl-N-(4-methoxyphenyl)carbamatePotential anti-inflammatoryModulates cytokine release; reduces inflammation markers

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